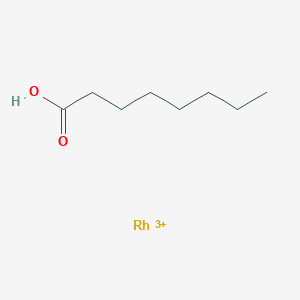
Octanoic acid;rhodium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid;rhodium(3+) is a compound formed by the combination of octanoic acid and rhodium ions in the +3 oxidation state. . Rhodium is a rare, precious metal known for its catalytic properties. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The preparation of octanoic acid;rhodium(3+) typically involves the reaction of octanoic acid with rhodium hydroxide or rhodium chloride. One common method includes heating octanoic acid with rhodium hydroxide at temperatures between 90-110°C for 4-8 hours . After the reaction, ethyl alcohol is added to dissolve the product, and the pH is adjusted to 8-11 using a sodium hydroxide ethanol solution. The mixture is then filtered, heated, and concentrated to obtain the final product as a green solid . This method is efficient, with high yield and purity, making it suitable for industrial production.
Chemical Reactions Analysis
Octanoic acid;rhodium(3+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also react with bases to form rhodium carboxylates and with acids to form rhodium salts . Major products formed from these reactions include rhodium oxides, rhodium carboxylates, and other rhodium complexes.
Scientific Research Applications
Octanoic acid;rhodium(3+) has a wide range of scientific research applications. In chemistry, it is used as a homogeneous catalyst for various organic reactions, including hydrogenation, hydroformylation, and cyclopropanation . In biology and medicine, octanoic acid is known for its antimicrobial properties and is used in the treatment of infections caused by bacteria and yeast . The rhodium component enhances the compound’s catalytic activity, making it valuable in industrial processes such as the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of octanoic acid;rhodium(3+) involves the interaction of the rhodium ion with various molecular targets. Rhodium acts as a catalyst by facilitating the transfer of electrons in redox reactions, thereby accelerating the reaction rate . The octanoic acid component contributes to the compound’s solubility and stability, allowing it to interact effectively with substrates. The combined effect of these components results in a highly efficient catalytic system.
Comparison with Similar Compounds
Octanoic acid;rhodium(3+) can be compared with other rhodium carboxylates and fatty acid complexes. Similar compounds include rhodium acetate, rhodium propionate, and rhodium butyrate . Compared to these compounds, octanoic acid;rhodium(3+) offers unique advantages such as higher solubility in organic solvents and enhanced catalytic activity due to the longer carbon chain of octanoic acid . This makes it particularly useful in applications requiring high efficiency and selectivity.
Properties
CAS No. |
40539-56-8 |
|---|---|
Molecular Formula |
C8H16O2Rh+3 |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
octanoic acid;rhodium(3+) |
InChI |
InChI=1S/C8H16O2.Rh/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+3 |
InChI Key |
JXBNZWCGKNZNLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















